
2,6-Diethyl-1-(9H-fluoren-9-yl)-4-methylpyridin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diethyl-1-(9H-fluoren-9-yl)-4-methylpyridin-1-ium is a complex organic compound that features a pyridinium core substituted with diethyl, fluorenyl, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethyl-1-(9H-fluoren-9-yl)-4-methylpyridin-1-ium typically involves multi-step organic reactions. One common method involves the alkylation of a pyridine derivative with fluorenyl and ethyl groups under controlled conditions. The reaction conditions often include the use of strong bases and solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2,6-Diethyl-1-(9H-fluoren-9-yl)-4-methylpyridin-1-ium can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinium nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the fluorenyl and pyridinium rings.
Reduction: Reduced forms of the pyridinium ring.
Substitution: Alkylated pyridinium derivatives.
科学的研究の応用
2,6-Diethyl-1-(9H-fluoren-9-yl)-4-methylpyridin-1-ium has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism by which 2,6-Diethyl-1-(9H-fluoren-9-yl)-4-methylpyridin-1-ium exerts its effects involves its interaction with specific molecular targets. The compound can intercalate into DNA, affecting transcription and replication processes. It may also interact with enzymes, altering their activity and leading to various biochemical effects.
類似化合物との比較
Similar Compounds
2,6-Diethyl-4-methylpyridine: Lacks the fluorenyl group, making it less structurally complex.
9H-Fluoren-9-yl-pyridinium: Similar structure but without the diethyl and methyl substitutions.
Uniqueness
2,6-Diethyl-1-(9H-fluoren-9-yl)-4-methylpyridin-1-ium is unique due to the combination of its substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific research applications where these properties are advantageous.
特性
CAS番号 |
90239-33-1 |
|---|---|
分子式 |
C23H24N+ |
分子量 |
314.4 g/mol |
IUPAC名 |
2,6-diethyl-1-(9H-fluoren-9-yl)-4-methylpyridin-1-ium |
InChI |
InChI=1S/C23H24N/c1-4-17-14-16(3)15-18(5-2)24(17)23-21-12-8-6-10-19(21)20-11-7-9-13-22(20)23/h6-15,23H,4-5H2,1-3H3/q+1 |
InChIキー |
RXUTZGRIUQFRQW-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC(=[N+]1C2C3=CC=CC=C3C4=CC=CC=C24)CC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2S,3R)-3-Hexyloxiran-2-yl]methanol](/img/structure/B14365648.png)
![1,4,4-Trimethylbicyclo[3.2.0]hept-2-ene](/img/structure/B14365679.png)
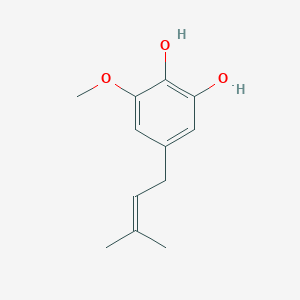
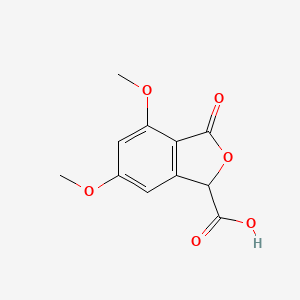
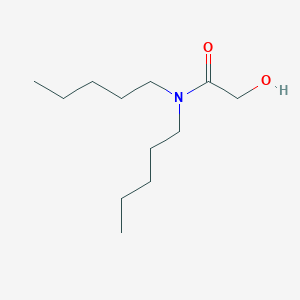
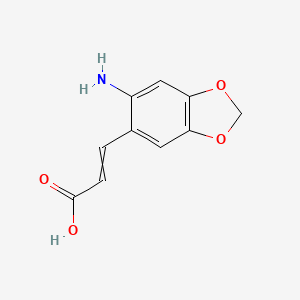
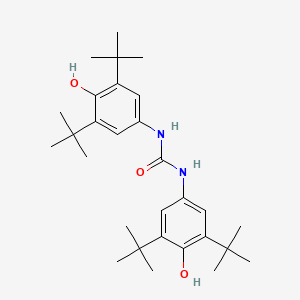
![2-[(Butylsulfanyl)methylidene]cyclododecan-1-one](/img/structure/B14365704.png)
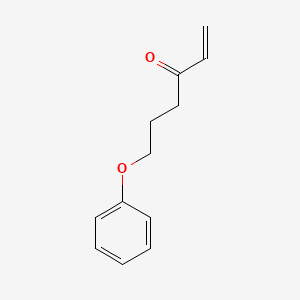
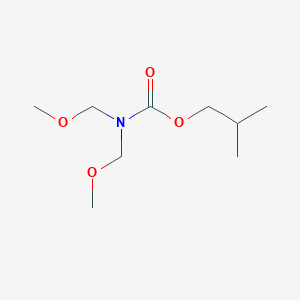
![2,6-Bis[(4-nitrosophenyl)methylidene]cyclohexan-1-one](/img/structure/B14365710.png)
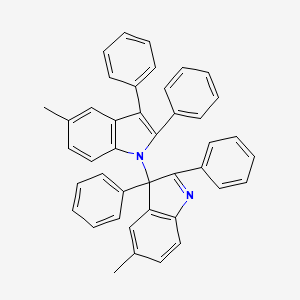
methanone](/img/structure/B14365733.png)
